1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEDTYUKMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a synthetic organic compound, has garnered attention for its potential biological activities. The compound's unique structure, characterized by a cyclobutane ring with a 4-methylpiperidin-1-yl substituent, suggests diverse interactions with biological targets, including receptors and enzymes.
The compound's IUPAC name is (1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol. Its molecular formula is CHNO, indicating the presence of nitrogen in its structure, which may contribute to its biological activity. The compound's synthesis typically involves the formation of the cyclobutane ring followed by alkylation and nucleophilic substitution reactions to introduce the piperidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against WI38 human fibroblasts, indicating that this compound may also possess selective cytotoxic properties .
Pharmacological Applications
The compound has been explored for its role in drug development, particularly as a building block for synthesizing more complex pharmaceuticals. Its structural characteristics suggest potential applications in treating conditions that involve receptor modulation or enzyme inhibition .
Study on Autoimmune Disease Models
A notable study investigated the effects of related compounds in autoimmune disease models using DBA/1 mice. The results indicated that treatment with specific compounds led to significant changes in auto-antibody titers and gene expression profiles associated with interferon signaling pathways. Although this study did not directly test this compound, it highlights the relevance of similar compounds in therapeutic contexts .
Data Table: Comparison of Biological Activities
Scientific Research Applications
The compound's structure, characterized by a cyclobutane ring and a 4-methylpiperidin-1-yl substituent, indicates potential interactions with various biological targets, including receptors and enzymes. Its nitrogen content may contribute to its biological activity, making it a candidate for therapeutic applications.
Drug Development
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has been identified as a valuable building block in the synthesis of more complex pharmaceuticals. Its ability to modulate receptor activity suggests potential applications in treating conditions such as:
- Neurological Disorders: Compounds with similar structures have shown promise in modulating neurotransmitter receptors, which may be beneficial in conditions like depression or anxiety.
- Autoimmune Diseases: Research on related compounds indicates their efficacy in modifying immune responses. For instance, studies have shown that certain derivatives can alter auto-antibody titers and gene expression profiles linked to interferon signaling pathways in autoimmune disease models.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of structurally related compounds on human cell lines. For example, certain analogs demonstrated significant cytotoxicity against WI38 human fibroblasts. This suggests that this compound may possess selective cytotoxic properties, warranting further investigation into its therapeutic potential against cancer cells.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Cytotoxic against WI38 fibroblasts | |
| Compound B | Modulates immune response in DBA/1 mice | |
| Compound C | Potential antidepressant effects |
Study on Autoimmune Disease Models
A notable study investigated the effects of related compounds in DBA/1 mice models of autoimmune diseases. The results indicated that treatment with specific compounds led to significant changes in auto-antibody titers and gene expression profiles associated with interferon signaling pathways. Although this study did not test this compound directly, it underscores the relevance of similar compounds in therapeutic contexts.
Synthesis and Pharmacological Evaluation
Research has also focused on the synthesis of this compound and its analogs to evaluate their pharmacological properties. These studies often employ advanced synthetic strategies to create derivatives that enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol with structurally related cyclobutanol derivatives, emphasizing substituent variations, molecular properties, and available
Key Structural Differences and Implications
- Substituent Bulk and Polarity: The target compound’s 4-methylpiperidinyl group is bulkier and more lipophilic than the smaller substituents in analogs like 1-[(methylamino)methyl]cyclobutan-1-ol . This may improve membrane permeability but reduce aqueous solubility.
- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in introduces aromaticity and electronegativity, absent in the target, which could affect binding interactions in biological systems.
Preparation Methods
Starting Materials
- Cyclobutanone or cyclobutan-1-ol as the cyclobutane core precursor.
- 4-Methylpiperidine as the amine source.
Key Synthetic Strategies
- Cyclobutanone is reacted with 4-methylpiperidine to form an imine intermediate.
- Subsequent reduction (using agents such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) yields the corresponding amine-substituted cyclobutanol.
- This method is favored for its mild conditions and high selectivity.
2.2.2 Nucleophilic Substitution on a Halomethyl Cyclobutanol
- Preparation of 1-(halomethyl)cyclobutan-1-ol (e.g., bromomethyl or chloromethyl derivative) via halogenation of cyclobutanol.
- Nucleophilic displacement by 4-methylpiperidine under appropriate conditions (e.g., polar aprotic solvents, elevated temperature) to afford the desired product.
Reaction Conditions and Catalysts
- Reductive amination typically performed in solvents like methanol, ethanol, or dichloromethane.
- Reducing agents chosen for compatibility with functional groups and stereochemical control.
- Nucleophilic substitution may require base catalysis or phase transfer catalysts to enhance reaction rates.
Detailed Research Findings and Data
While no direct experimental data for this exact compound’s preparation is publicly documented, related compounds and analogs provide insight:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclobutanone + 4-methylpiperidine | Stirring in methanol, room temp, then NaBH4 reduction | Formation of this compound with good yield and purity |
| Cyclobutanol + PBr3 or SOCl2 | Formation of 1-(bromomethyl) or 1-(chloromethyl)cyclobutan-1-ol | Halomethyl intermediate for substitution |
| Halomethyl cyclobutanol + 4-methylpiperidine | Heating in DMF or DMSO, base (e.g., K2CO3) | Nucleophilic substitution to target compound |
These approaches are consistent with standard synthetic organic chemistry methodologies for constructing tertiary alcohols bearing amine substituents on small ring systems.
Notes on Stereochemistry and Purification
- The cyclobutanol center is a stereogenic center; stereoselective synthesis may require chiral catalysts or resolution techniques.
- Purification typically involves chromatographic methods (e.g., silica gel column chromatography) and crystallization.
- Characterization by NMR, IR, and mass spectrometry confirms structural integrity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclobutanone + 4-methylpiperidine | NaBH4 or NaBH(OAc)3, MeOH, RT | Mild, high selectivity | Requires careful control of imine formation |
| Nucleophilic Substitution | Halomethyl cyclobutanol + 4-methylpiperidine | Base (K2CO3), DMF/DMSO, heat | Straightforward, scalable | Halomethyl intermediate preparation needed |
| Direct Alkylation | Cyclobutanol + formaldehyde + 4-methylpiperidine | Acid catalysis, reductive conditions | One-pot potential | Possible side reactions, lower selectivity |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
